Cas no 131474-38-9 (4-Thiazolecarboxylicacid, 2-[6-(b-D-galactopyranosyloxy)-2-benzothiazolyl]-4,5-dihydro-,(4S)-)

4-Thiazolecarboxylicacid, 2-[6-(b-D-galactopyranosyloxy)-2-benzothiazolyl]-4,5-dihydro-,(4S)- structure
131474-38-9 structure
商品名:4-Thiazolecarboxylicacid, 2-[6-(b-D-galactopyranosyloxy)-2-benzothiazolyl]-4,5-dihydro-,(4S)-
CAS番号:131474-38-9
MF:C17H18N2O8S2
メガワット:442.46300
CID:142092
PubChem ID:193947

4-Thiazolecarboxylicacid, 2-[6-(b-D-galactopyranosyloxy)-2-benzothiazolyl]-4,5-dihydro-,(4S)- 化学的及び物理的性質

名前と識別子

    • 4-Thiazolecarboxylicacid, 2-[6-(b-D-galactopyranosyloxy)-2-benzothiazolyl]-4,5-dihydro-,(4S)-
    • D-Luciferin-60-beta-D-Galactopyranoside
    • D-LUCIFERIN-6-0-ß-D-GALACTOPYRANOSIDE
    • D-LUCIFERIN-6-O-BETA-D-GALACTOPYRANOSIDE
    • D-LUCIFERIN-6-O-β-D-GALACTOPYRANOSIDE
    • 6-O-(b-D-Galactopyranosyl)luciferin
    • luciferin-O-galactopyranoside
    • D-Luciferin-6-O b-D-galactopyranoside
    • D-Luciferin galactoside *CAS 131474-38-9*
    • DTXSID10927214
    • 4-Thiazolecarboxylic acid, 2-(6-(beta-D-galactopyranosyloxy)-2-benzothiazolyl)-4,5-dihydro-, (4S)-
    • (4S)-2-[6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid
    • 131474-38-9
    • AKOS040752719
    • 2-[6-(Hexopyranosyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid
    • 4-Thiazolecarboxylic acid, 2-[6-(beta-D-galactopyranosyloxy)-2-benzothiazolyl]-4,5-dihydro-, (4S)-
    • D-Luciferin-O-beta-galactopyranoside
    • D-Luciferin-6-O-b-D-galactopyranoside
    • 6-O-beta-D-galactopyranosyl-luciferin
    • Luciferin-O-gal
    • (4S)-2-(6-{[(2S,3R,4S,5R,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-1,3-BENZOTHIAZOL-2-YL)-4,5-DIHYDRO-1,3-THIAZOLE-4-CARBOXYLIC ACID
    • インチ: InChI=1S/C17H18N2O8S2/c20-4-9-11(21)12(22)13(23)17(27-9)26-6-1-2-7-10(3-6)29-15(18-7)14-19-8(5-28-14)16(24)25/h1-3,8-9,11-13,17,20-23H,4-5H2,(H,24,25)/t8-,9-,11+,12+,13-,17-/m1/s1
    • InChIKey: OUKXHVUTHGDBNY-VEAFCXQSSA-N
    • ほほえんだ: OC[C@H]1O[C@@H](OC2=CC=C3N=C(C4SC[C@H](C(=O)O)N=4)SC3=C2)[C@H](O)[C@@H](O)[C@H]1O

計算された属性

  • せいみつぶんしりょう: 442.05000
  • どういたいしつりょう: 442.05045788g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 5
  • 水素結合受容体数: 12
  • 重原子数: 29
  • 回転可能化学結合数: 5
  • 複雑さ: 655
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 6
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 216Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.4

じっけんとくせい

  • 色と性状: Solid powder
  • PSA: 215.47000
  • LogP: -1.14280

4-Thiazolecarboxylicacid, 2-[6-(b-D-galactopyranosyloxy)-2-benzothiazolyl]-4,5-dihydro-,(4S)- セキュリティ情報

  • シグナルワード:Warning
  • ちょぞうじょうけん:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).

4-Thiazolecarboxylicacid, 2-[6-(b-D-galactopyranosyloxy)-2-benzothiazolyl]-4,5-dihydro-,(4S)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Biosynth
EL175438-25 mg
Luc-coliforms
131474-38-9
25mg
$467.25 2023-01-05
Biosynth
EL175438-10 mg
Luc-coliforms
131474-38-9
10mg
$223.60 2023-01-05
A2B Chem LLC
AA41610-1mg
4-Thiazolecarboxylic acid, 2-[6-(β-D-galactopyranosyloxy)-2-benzothiazolyl]-4,5-dihydro-, (4S)-
131474-38-9
1mg
$118.00 2024-01-04
A2B Chem LLC
AA41610-5mg
4-Thiazolecarboxylic acid, 2-[6-(β-D-galactopyranosyloxy)-2-benzothiazolyl]-4,5-dihydro-, (4S)-
131474-38-9 ≥98%
5mg
$269.00 2024-04-20
A2B Chem LLC
AA41610-2mg
4-Thiazolecarboxylic acid, 2-[6-(β-D-galactopyranosyloxy)-2-benzothiazolyl]-4,5-dihydro-, (4S)-
131474-38-9
2mg
$174.00 2024-01-04
Biosynth
EL175438-50 mg
Luc-coliforms
131474-38-9
50mg
$902.50 2023-01-05
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D275740-5mg
4-Thiazolecarboxylicacid, 2-[6-(b-D-galactopyranosyloxy)-2-benzothiazolyl]-4,5-dihydro-,(4S)-
131474-38-9 ≥98%
5mg
¥1292.90 2023-09-03
Biosynth
EL175438-5 mg
Luc-coliforms
131474-38-9
5mg
$133.45 2023-01-05
A2B Chem LLC
AA41610-10mg
4-Thiazolecarboxylic acid, 2-[6-(β-D-galactopyranosyloxy)-2-benzothiazolyl]-4,5-dihydro-, (4S)-
131474-38-9
10mg
$495.00 2024-01-04
A2B Chem LLC
AA41610-25mg
4-Thiazolecarboxylic acid, 2-[6-(β-D-galactopyranosyloxy)-2-benzothiazolyl]-4,5-dihydro-, (4S)-
131474-38-9
25mg
$1039.00 2024-01-04

4-Thiazolecarboxylicacid, 2-[6-(b-D-galactopyranosyloxy)-2-benzothiazolyl]-4,5-dihydro-,(4S)- 関連文献

4-Thiazolecarboxylicacid, 2-[6-(b-D-galactopyranosyloxy)-2-benzothiazolyl]-4,5-dihydro-,(4S)-に関する追加情報

Introduction to 4-Thiazolecarboxylicacid, 2-[6-(β-D-galactopyranosyloxy)-2-benzothiazolyl]-4,5-dihydro-,(4S)- (CAS No. 131474-38-9)

The compound 4-Thiazolecarboxylicacid, 2-[6-(β-D-galactopyranosyloxy)-2-benzothiazolyl]-4,5-dihydro-,(4S)-, identified by its CAS number 131474-38-9, represents a fascinating intersection of heterocyclic chemistry and bioconjugation. This molecule, featuring a thiazole core appended with a benzothiazole moiety and a β-D-galactopyranosyl glycosidic linkage, has garnered attention in the field of medicinal chemistry due to its structural complexity and potential biological activity.

Recent advancements in the study of glycosylated heterocycles have highlighted the significance of such compounds in modulating biological pathways. The presence of the galactose moiety at the 6-position of the benzothiazole ring introduces a recognized recognition motif for various biological receptors, including lectins and glycoside hydrolases. This feature makes the compound a promising candidate for applications in drug design, particularly in targeted therapies where specific carbohydrate-protein interactions are exploited.

The stereochemical configuration at the 4-position, denoted as (4S), underscores the importance of chirality in pharmaceutical development. Chiral centers often dictate the pharmacokinetic and pharmacodynamic properties of molecules, making their precise control crucial for therapeutic efficacy. The synthesis of this compound requires sophisticated methodologies to ensure high enantiomeric purity, which is essential for its intended applications.

Recent studies have demonstrated that derivatives of thiazole and benzothiazole exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a glycosidic linkage not only enhances solubility but also modulates binding affinity to biological targets. For instance, modifications at the galactose residue can fine-tune interactions with specific glycan-binding proteins, offering a strategic approach to develop novel biotherapeutics.

In the realm of drug discovery, the combination of heterocyclic scaffolds with glycosylated groups has proven to be particularly fruitful. The benzothiazole moiety is known for its role in stabilizing bioactive structures through aromatic stacking interactions and hydrogen bonding capabilities. When coupled with a galactose unit, the resulting molecule can exhibit enhanced binding affinity to target proteins involved in disease pathways.

One particularly intriguing aspect of this compound is its potential as a prodrug or precursor for more complex molecules. The thiazole carboxylic acid functionality provides a handle for further derivatization, allowing chemists to explore novel analogs with tailored properties. Such flexibility is invaluable in medicinal chemistry pipelines where rapid iteration and optimization are key.

The synthesis of 4-Thiazolecarboxylicacid, 2-[6-(β-D-galactopyranosyloxy)-2-benzothiazolyl]-4,5-dihydro-,(4S)- involves multiple steps, including glycosylation reactions and stereoselective transformations. Advanced techniques such as chiral resolution or enzymatic catalysis may be employed to achieve the desired stereochemical outcome. These synthetic strategies are critical for ensuring that the final product meets the stringent requirements of pharmaceutical applications.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding modes of this compound with potential targets. By leveraging docking algorithms and molecular dynamics simulations, researchers can predict how this molecule interacts with biological receptors at an atomic level. Such insights are invaluable for guiding medicinal chemistry efforts aimed at optimizing potency and selectivity.

The role of carbohydrates in biology cannot be overstated. Glycans are ubiquitous molecules that mediate a wide range of cellular processes, including cell adhesion, signal transduction, and immune responses. By designing molecules that mimic or interfere with these interactions, researchers can develop novel therapeutic strategies for treating diseases associated with aberrant glycosylation.

In conclusion,4-Thiazolecarboxylicacid, 2-[6-(β-D-galactopyranosyloxy)-2-benzothiazolyl]-4,5-dihydro-,(4S)- represents a structurally complex yet promising candidate for further exploration in medicinal chemistry. Its unique combination of heterocyclic moieties and glycosidic linkages positions it as a valuable tool for developing targeted therapies. As research continues to uncover new biological functions associated with glycans and heterocycles, this compound is poised to play an important role in future drug discovery endeavors.

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